molecular formula C26H25NO6 B12275884 N-Fmoc-2,3-dimethoxy-D-phenylalanine

N-Fmoc-2,3-dimethoxy-D-phenylalanine

Cat. No.: B12275884
M. Wt: 447.5 g/mol
InChI Key: PDRXHOVOTMVUNR-JOCHJYFZSA-N
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Description

N-Fmoc-2,3-dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and two methoxy groups on the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2,3-dimethoxy-D-phenylalanine typically involves the protection of the amino group of 2,3-dimethoxy-D-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2,3-dimethoxy-D-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-2,3-dimethoxy-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-2,3-dimethoxy-D-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxy groups on the phenyl ring can influence the reactivity and stability of the compound, affecting the overall efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-2,3-dimethoxy-D-phenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can affect the compound’s reactivity and stability, making it suitable for specific applications in peptide synthesis and drug development .

Properties

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

(2R)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

PDRXHOVOTMVUNR-JOCHJYFZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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